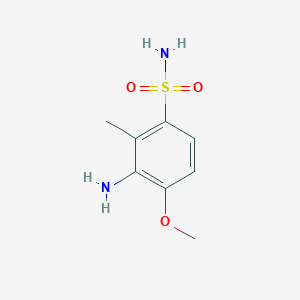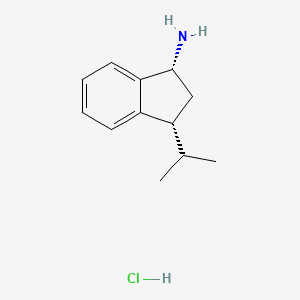![molecular formula C10H9N5 B13527600 3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole](/img/structure/B13527600.png)
3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole is a heterocyclic compound that features both pyrazole and imidazo[1,2-a]pyridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole typically involves the condensation of appropriate precursors. One common method includes the reaction of 3-amino-5-phenyl-1H-pyrazole-4-carboxylate with imidazo[1,2-a]pyridine derivatives under specific conditions . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres.
Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Applications De Recherche Scientifique
3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of 3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity or function of the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-5-phenyl-1H-pyrazole-4-carboxylate
- Imidazo[1,2-a]pyridine derivatives
- Pyrazolo[1,5-a]pyrimidines
Uniqueness
3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole is unique due to its dual heterocyclic structure, which combines the properties of both pyrazole and imidazo[1,2-a]pyridine. This structural feature imparts distinct reactivity and potential bioactivity, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H9N5 |
|---|---|
Poids moléculaire |
199.21 g/mol |
Nom IUPAC |
5-imidazo[1,2-a]pyridin-3-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H9N5/c11-9-5-7(13-14-9)8-6-12-10-3-1-2-4-15(8)10/h1-6H,(H3,11,13,14) |
Clé InChI |
JIHHFUQIQWFDNF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=C(N2C=C1)C3=CC(=NN3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]aceticacid](/img/structure/B13527573.png)

![(S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine](/img/structure/B13527577.png)



![O-[(2-Methoxy-4-pyridyl)methyl]hydroxylamine](/img/structure/B13527589.png)
